Levofloxacin Impurity 18

Description

Foundational Aspects of Levofloxacin (B1675101) and its Pharmaceutical Significance

Levofloxacin is a synthetic, broad-spectrum antibiotic belonging to the fluoroquinolone class. Current time information in Bangalore, IN. It functions by inhibiting bacterial DNA synthesis, specifically targeting the enzymes DNA gyrase and topoisomerase IV. synzeal.com As the levorotatory isomer of ofloxacin, it exhibits significantly greater antibacterial activity. synzeal.com

Its wide range of activity against both Gram-positive and Gram-negative bacteria has established Levofloxacin as a vital medication for treating a variety of infections. Current time information in Bangalore, IN.chemicalbook.com These include respiratory tract infections, urinary tract infections, and skin infections. chemicalbook.comchemicalbook.com Its importance in the medical field underscores the need for stringent quality control of the API to ensure its therapeutic effectiveness.

Scholarly Context of Pharmaceutical Impurities in Active Pharmaceutical Ingredients (APIs)

The presence of impurities in APIs can have a significant impact on the quality, safety, and efficacy of a drug product. google.com Impurities can arise from various sources, including the manufacturing process, degradation of the API over time, or interaction with other components in the formulation. lavybenspharma.com They can be categorized as organic, inorganic, or residual solvents. google.com

Regulatory bodies and pharmacopoeias have established strict guidelines for the identification, qualification, and control of impurities. derpharmachemica.com The International Council for Harmonisation (ICH) provides guidelines that are widely adopted by the pharmaceutical industry to ensure that impurities are kept below levels that would pose a risk to patients. derpharmachemica.com The process of impurity profiling, which involves the identification and quantification of all impurities in an API, is therefore a fundamental aspect of drug development and manufacturing. lavybenspharma.com

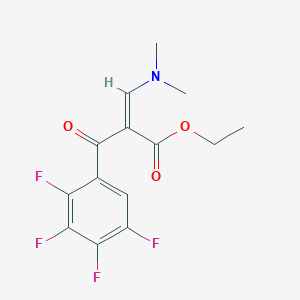

Definition and Research Significance of Levofloxacin Impurity 18 within Impurity Profiles

This compound is chemically identified as ethyl (E)-3-(dimethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)prop-2-enoate. It is a known intermediate in the synthesis of Levofloxacin. Its presence in the manufacturing process is a critical consideration for chemists and pharmaceutical scientists.

The primary research significance of this compound lies in its role as a process-related impurity. Understanding its formation and ensuring its removal to acceptable levels is crucial for the quality of the final Levofloxacin API. Interestingly, research has indicated that this compound exhibits antibacterial activity comparable to that of ciprofloxacin, another fluoroquinolone antibiotic. This finding adds another layer to its research significance, suggesting potential intrinsic biological activity that warrants further investigation.

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

| Chemical Name | ethyl (E)-3-(dimethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)prop-2-enoate |

| CAS Number | 138998-47-7 |

| Molecular Formula | C14H13F4NO3 |

| Molecular Weight | 319.25 g/mol |

| Boiling Point | 381.5±42.0 °C (Predicted) |

| Density | 1.324±0.06 g/cm3 (Predicted) |

Interactive Data Table: Research Findings on Levofloxacin Impurities

| Impurity Name | Significance | Analytical Method for Detection |

| This compound | A key intermediate in the synthesis of Levofloxacin with noted antibacterial activity. | High-Performance Liquid Chromatography (HPLC) |

| Levofloxacin N-oxide | A degradation product of Levofloxacin, particularly under oxidative conditions. | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Desmethyl Levofloxacin | A process-related impurity. | High-Performance Liquid Chromatography (HPLC) |

| 10-fluoro levofloxacin | A process-related impurity. | High-Performance Liquid Chromatography (HPLC) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H13F4NO3 |

|---|---|

Molecular Weight |

319.25 g/mol |

IUPAC Name |

ethyl (Z)-3-(dimethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)prop-2-enoate |

InChI |

InChI=1S/C14H13F4NO3/c1-4-22-14(21)8(6-19(2)3)13(20)7-5-9(15)11(17)12(18)10(7)16/h5-6H,4H2,1-3H3/b8-6- |

InChI Key |

UINULXRKEQVJDQ-VURMDHGXSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C\N(C)C)/C(=O)C1=CC(=C(C(=C1F)F)F)F |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)C(=O)C1=CC(=C(C(=C1F)F)F)F |

Origin of Product |

United States |

Classification and Origin of Levofloxacin Impurities

Process-Related Impurities in Levofloxacin (B1675101) Synthesis Pathways

The synthesis of Levofloxacin is a multi-step process that can inadvertently lead to the formation of various impurities. These can be traced back to starting materials, intermediates, or side reactions.

Impurities can be introduced from the very beginning of the synthesis, originating from the starting materials. For instance, impurities in the quinolone carboxylic acid precursor or the piperazine (B1678402) derivative can carry through the synthetic steps to the final product. The purity of these precursors is therefore a critical control point in the manufacturing process.

During the synthesis of Levofloxacin, several intermediate compounds are formed. Incomplete reactions or side reactions involving these intermediates can lead to the generation of impurities. For example, if the cyclization step to form the tricyclic core of Levofloxacin is incomplete, the corresponding uncyclized intermediate may be present in the final product.

Unintended reactions between reactants, intermediates, and reagents can generate by-products that are structurally similar to Levofloxacin. These by-products can be challenging to remove during purification. An example is the potential for dimerization or polymerization of reactive intermediates under certain reaction conditions.

Degradation Products of Levofloxacin and their Formation Mechanisms

Levofloxacin, like many pharmaceutical compounds, is susceptible to degradation when exposed to light, heat, humidity, and certain pH conditions. This degradation can lead to the formation of new impurities that were not present at the time of manufacture.

Hydrolysis is a common degradation pathway for drugs containing ester or amide functional groups. While Levofloxacin is relatively stable to hydrolysis, under extreme pH and temperature conditions, the carboxylic acid group or other parts of the molecule could potentially undergo hydrolytic degradation.

Oxidative degradation is a significant concern for many pharmaceuticals. The piperazine ring in Levofloxacin is susceptible to oxidation, which can lead to the formation of N-oxides. allmpus.compharmaffiliates.com The tertiary amine in the piperazine moiety is a primary site for oxidation. The conditions that can promote oxidation include exposure to air, light, and the presence of oxidizing agents.

Photolytic Degradation Processes Leading to Impurities

Levofloxacin is known to be susceptible to degradation upon exposure to light, particularly UV radiation. This photolytic degradation can lead to the formation of several impurities, altering the drug's efficacy and potentially introducing toxic compounds. The process involves complex photochemical reactions that primarily affect the N-methylpiperazine moiety of the levofloxacin molecule.

Research has shown that when an aqueous solution of levofloxacin is exposed to near-ultraviolet light, multiple degradation products can be isolated and identified. One of the primary photolytic degradation products identified is Levofloxacin N-oxide, which lacks bactericidal activity. The degradation pathways can also involve demethylation, defluorination, decarboxylation, and hydroxylation. The rate and extent of photodegradation are influenced by factors such as pH, the presence of oxygen, and the solvent medium. Studies have indicated that levofloxacin is more stable around a neutral pH.

Table 1: Key Findings from Levofloxacin Photodegradation Studies

| Degradation Pathway | Resulting Impurities/Changes | Influencing Factors | Reference |

|---|---|---|---|

| Oxidation | Levofloxacin N-oxide | Exposure to daylight | |

| Piperazine Ring Alteration | Analogues altered at the N-methylpiperazine moiety | UV light exposure | |

| Multiple Pathways | Demethylation, defluorination, decarboxylation, hydroxylation products | Advanced oxidation processes |

Thermal Degradation Studies and Related Impurities

Thermal stress is another factor that can lead to the degradation of levofloxacin. Forced degradation studies, conducted under conditions of dry heat, help to identify potential impurities that may form during manufacturing or storage at elevated temperatures. While levofloxacin is relatively stable under thermal stress compared to oxidative or photolytic conditions, some degradation can occur.

Studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have been employed to understand the thermal decomposition mechanism of levofloxacin. These analyses help determine the drug's thermal stability and the activation energy required for its decomposition. The interaction of levofloxacin with pharmaceutical excipients can also influence its thermal stability; for instance, lactose (B1674315) has been shown to decrease the degradation temperature, indicating a chemical interaction.

Stereochemical Impurities in Levofloxacin: Focus on Enantiomeric Forms

Levofloxacin is the pure (S)-(-)-enantiomer of the racemic compound ofloxacin. Consequently, its primary stereochemical impurity is the (R)-(+)-enantiomer, also known as dextrofloxacin. The antibacterial activity of the (S)-enantiomer is significantly greater—reportedly 8 to 128 times more potent—than that of the (R)-enantiomer. Therefore, the presence of the (R)-enantiomer is considered an impurity that reduces the drug's efficacy.

The control of enantiomeric purity is a critical aspect of levofloxacin quality control. Various analytical methods, particularly chiral High-Performance Liquid Chromatography (HPLC), have been developed to separate and quantify the (R)-enantiomer in levofloxacin drug substances and products. These methods ensure that the level of the inactive enantiomer is below the limits set by regulatory bodies. The separation is often achieved using a chiral stationary phase or by forming diastereomeric complexes in the mobile phase.

Table 2: Analytical Methods for Enantiomeric Purity of Levofloxacin

| Analytical Technique | Column Type | Key Methodological Details | Outcome | Reference |

|---|---|---|---|---|

| Chiral HPLC | Chiralpak IC | Mobile phase of n-hexane and isopropyl alcohol | Resolution between enantiomers was greater than three. |

Isolation and Purification Methodologies for Levofloxacin Impurity 18

Chromatographic Isolation Techniques for Impurities

Chromatography is the cornerstone of impurity isolation, leveraging the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. The choice of technique depends on the impurity's concentration, polarity, and the required scale of purification.

Preparative HPLC is a high-resolution technique used to isolate and purify specific compounds from a mixture in sufficient quantities for structural elucidation and reference standard preparation. For impurities like Levofloxacin (B1675101) Impurity 18, a reversed-phase HPLC method is commonly developed. The method is optimized by adjusting parameters such as the column type, mobile phase composition, pH, and flow rate to achieve baseline separation from levofloxacin and other impurities. researchgate.netnih.gov Ligand-exchange HPLC has also been utilized for the separation of levofloxacin's chiral impurities. nih.gov

Table 1: Representative Preparative HPLC Parameters for Levofloxacin Impurity Separation

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., Inertsil ODS-3V, 250x4.6mm, 5µ) | Provides hydrophobic stationary phase for separation of moderately polar compounds. caribjscitech.com |

| Mobile Phase | Buffer and Methanol (B129727) (e.g., 70:30 v/v) | The organic modifier (methanol) is adjusted to control the retention time of impurities. caribjscitech.com |

| Buffer | Ammonium (B1175870) acetate (B1210297), cupric sulfate (B86663), L-Isoleucine in water | Maintains pH and can act as a ligand-exchange agent for chiral separations. caribjscitech.com |

| Flow Rate | 0.7 mL/min | Optimized for resolution and run time. caribjscitech.com |

| Detection | UV at 340 nm | Wavelength selected for optimal detection of levofloxacin and its related impurities. caribjscitech.com |

| Column Temp. | 42°C | Controls viscosity and improves peak shape and reproducibility. caribjscitech.com |

Flash chromatography is a rapid form of preparative column chromatography that is particularly useful for enriching low-level impurities from complex mixtures, such as mother liquors from crystallization processes. researchgate.netderpharmachemica.com This technique is often used as a preliminary purification step before final polishing with preparative HPLC. In the context of levofloxacin, flash chromatography has been successfully used to isolate process-related impurities from various stages of synthesis. derpharmachemica.com The mother liquor, which is rich in impurities, is subjected to flash chromatography to obtain a fraction enriched with the target impurity, which can then be further purified. derpharmachemica.com

Table 2: Flash Chromatography Application for Levofloxacin Impurity Enrichment

| Impurity Source | Chromatographic Method | Outcome | Purity Achieved |

|---|---|---|---|

| Mother Liquor (ML) from Intermediate Stage | Flash Chromatography | Isolation of Impurity 1 and Impurity 3 | > 95% derpharmachemica.com |

Beyond standard flash chromatography, advanced column chromatography strategies are employed for challenging separations. This can involve using different solvent systems or stationary phases. For instance, a mixture of methanol and dichloromethane (B109758) is a common solvent system for column chromatography of levofloxacin impurities. google.comgoogle.com The solid residue containing the impurities is dissolved and passed through a column packed with a suitable adsorbent (like silica (B1680970) gel), and the fractions are collected. The process may be followed by recrystallization from a solvent system like water and acetone (B3395972) to yield the high-purity impurity. google.com

Extraction and Separation Strategies for Target Impurities

Extraction techniques are fundamental for the initial separation of impurities from the product matrix based on their solubility and chemical properties.

Liquid-Liquid Extraction (LLE) is a separation technique that relies on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net While specific LLE protocols for Levofloxacin Impurity 18 are not detailed in the literature, the principle is widely applied in pharmaceutical synthesis. The technique would involve dissolving the crude mixture in a suitable solvent system and extracting the impurity into the phase in which it is more soluble, thereby separating it from components with different polarity and solubility. The efficiency of the extraction depends on the partition coefficient of the impurity between the two phases.

Solid-Phase Extraction (SPE) is a selective and versatile sample preparation technique used to isolate and concentrate analytes from a complex matrix. researchgate.net For separating an impurity like this compound, a specific SPE sorbent is chosen that has a high affinity for the impurity. The crude sample solution is passed through the SPE cartridge, and under optimized conditions (e.g., pH, solvent concentration), the impurity is retained on the sorbent while other components pass through. amecj.com The retained impurity is then eluted with a small volume of a different solvent. labxing.com Molecularly Imprinted Polymers (MIPs) have been developed as highly selective SPE sorbents for levofloxacin and its analogs, demonstrating the potential for targeted impurity isolation. labxing.comnih.gov

Table 3: Optimized Parameters for Solid-Phase Extraction of Levofloxacin Analogs

| Parameter | Optimized Condition | Rationale |

|---|---|---|

| Sorbent | Cobalt Metal-Organic Framework (CoMOF) | Provides high adsorption capacity for levofloxacin. amecj.com |

| Sample pH | 7.0 | Achieves the highest extraction efficiency for levofloxacin. amecj.com |

| Eluting Solvent | Methanol-Acetonitrile (90:10, v/v) | Effectively desorbs the target analyte from the sorbent. amecj.com |

| Adsorption Capacity | 156.7 mg g⁻¹ | Indicates the mass of analyte the sorbent can retain per unit mass. amecj.com |

| Extraction Recovery | > 95% | Demonstrates high efficiency of the extraction method. amecj.com |

Crystallization-Based Purification Approaches for Impurities

Crystallization is a fundamental technique for the purification of solid chemical compounds. It relies on the differences in solubility between the desired compound and the impurities in a given solvent or solvent system. The general principle involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the main compound decreases, leading to the formation of crystals, while the impurities, being present in lower concentrations, remain dissolved in the solvent (mother liquor). The purified crystals are then separated from the mother liquor by filtration.

The success of crystallization for impurity removal depends on several factors, including the selection of an appropriate solvent, the cooling rate, and the presence of seeding crystals.

Solvent Selection: The choice of solvent is critical for effective purification. An ideal solvent should exhibit the following properties:

High solubility for the compound of interest at elevated temperatures.

Low solubility for the compound of interest at low temperatures.

High solubility for the impurities at all temperatures.

It should not react with the compound being purified.

It should be volatile enough to be easily removed from the purified crystals.

For levofloxacin and its impurities, various solvent systems have been investigated. Mixtures of organic solvents and water are often employed to achieve the desired solubility profile. For instance, ethanol-water or acetonitrile-water mixtures are commonly used in the crystallization of levofloxacin to remove process-related impurities.

Recrystallization Techniques: Single-solvent recrystallization is the most straightforward method. However, when a suitable single solvent cannot be identified, other techniques are employed:

Multi-Solvent Recrystallization: This technique uses a pair of miscible solvents. One solvent (the "solvent") readily dissolves the compound, while the other (the "anti-solvent" or "precipitant") does not. The impure compound is dissolved in a minimum amount of the hot "solvent," and the "anti-solvent" is then added dropwise until the solution becomes turbid, indicating the onset of crystallization. The solution is then cooled to complete the crystallization process.

Cooling Crystallization: This is the most common method, where a saturated solution is prepared at a high temperature and then cooled to induce crystallization. The rate of cooling can influence the size and purity of the crystals. Slow cooling generally favors the formation of larger, purer crystals as it allows for the selective incorporation of the desired molecules into the crystal lattice, excluding impurities.

Evaporative Crystallization: In this method, the solvent is slowly evaporated from the solution, increasing the concentration of the solute and leading to crystallization. This technique is suitable for compounds that are highly soluble at room temperature.

Application in Levofloxacin Purification: In the context of levofloxacin synthesis, crystallization is a crucial step for controlling the polymorphic form and for removing impurities. For example, specific crystallization conditions can be used to selectively produce the desired levofloxacin hemihydrate form while minimizing the presence of other crystalline forms and process-related impurities.

Research on the purification of levofloxacin has demonstrated the effectiveness of crystallization in reducing the levels of various known impurities. The table below summarizes hypothetical data illustrating the potential effectiveness of different crystallization solvents in reducing the concentration of a generic impurity.

| Solvent System | Initial Impurity Level (%) | Final Impurity Level (%) | Yield (%) |

| Ethanol/Water (9:1) | 1.5 | 0.08 | 92 |

| Acetonitrile/Water (8:2) | 1.5 | 0.12 | 88 |

| Isopropanol | 1.5 | 0.25 | 85 |

| Methanol | 1.5 | 0.30 | 82 |

Structural Elucidation and Characterization of Levofloxacin Impurity 18

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural analysis of chemical compounds. By examining the interaction of molecules with electromagnetic radiation, these techniques provide precise information about the molecular framework, functional groups, and electronic properties of a substance. For Levofloxacin (B1675101) Impurity 18, a suite of spectroscopic analyses is utilized to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom in Levofloxacin Impurity 18 can be mapped, providing insights into the connectivity and stereochemistry of the molecule.

¹H NMR (Proton NMR) analysis reveals the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shifts (δ) indicate the electronic environment, with downfield shifts suggesting proximity to electronegative atoms. The integration of the signals corresponds to the number of protons of each type, and the splitting patterns (multiplicity) reveal the number of adjacent protons, as governed by spin-spin coupling.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for a count of the total number of carbon atoms. The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., aliphatic, aromatic, carbonyl), its hybridization, and the nature of its substituents.

Specific spectral data for this compound is required for a detailed interpretation and would typically be presented in data tables.

Mass Spectrometry (MS and LC-MS/MS) for Molecular and Fragmentation Analysis

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of this compound. This high-precision measurement allows for the determination of the elemental composition and the molecular formula of the impurity.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is used to isolate the impurity from a mixture and obtain its mass spectrum. In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) corresponding to the impurity is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern is a unique fingerprint of the molecule and provides significant structural information, helping to identify the core structure and the positions of substituents.

| Technique | Information Obtained for this compound |

| HRMS | Precise molecular weight and determination of the molecular formula. |

| LC-MS | Molecular weight of the impurity after chromatographic separation. |

| LC-MS/MS | Structural information from the fragmentation pattern of the precursor ion. |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule. The technique is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds (e.g., C=O, O-H, N-H, C-F) vibrate at characteristic frequencies, resulting in a unique spectrum that acts as a molecular fingerprint.

For this compound, the FTIR spectrum would be analyzed for the presence of key functional groups that are characteristic of the levofloxacin structure and any modifications that may have occurred to form the impurity. For instance, the presence of a carbonyl group (C=O) from the quinolone core, O-H and C=O stretches from a carboxylic acid, C-N stretches from the piperazine (B1678402) ring, and C-F stretches would be expected. Any shifts or absences of these characteristic peaks compared to the spectrum of pure levofloxacin would indicate structural changes.

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) |

| C-H (Aromatic) | 3100-3000 |

| C-H (Aliphatic) | 3000-2850 |

| C=O (Carboxylic Acid) | 1725-1700 |

| C=O (Ketone) | 1690-1650 |

| C=C (Aromatic) | 1600-1450 |

| C-N (Amine) | 1350-1000 |

| C-F (Fluoroalkane) | 1400-1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores (parts of a molecule that absorb light). The quinolone ring system in levofloxacin and its impurities acts as a chromophore, absorbing UV light at specific wavelengths.

The UV-Vis spectrum of this compound is recorded and the wavelength of maximum absorbance (λmax) is determined. The position and intensity of the absorption bands are sensitive to the structure of the chromophore and the presence of any auxochromes (substituents that modify the light-absorbing properties of the chromophore). A comparison of the UV-Vis spectrum of the impurity with that of levofloxacin can indicate whether the core chromophoric system has been altered.

Chromatographic Fingerprinting for Impurity Identification and Confirmation

Chromatographic techniques are essential for the separation, identification, and quantification of impurities in pharmaceutical substances. A chromatographic fingerprint provides a unique profile for a compound under specific analytical conditions.

Retention Time Matching and Relative Retention Time (RRT) Analysis

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method used for impurity profiling in the pharmaceutical industry. In an HPLC analysis, a sample is injected into a column, and the components are separated based on their differential interactions with the stationary and mobile phases.

Retention Time (RT) is the time it takes for a specific compound to travel from the injector to the detector. Under a given set of chromatographic conditions (e.g., column type, mobile phase composition, flow rate, temperature), the retention time is a characteristic property of a compound. The identity of this compound can be preliminarily confirmed by matching its retention time with that of a qualified reference standard of the same impurity.

Relative Retention Time (RRT) is the ratio of the retention time of the impurity to the retention time of the main component (levofloxacin). RRT is often used for impurity identification because it is more robust than absolute retention time, as it can compensate for minor variations in the chromatographic system over time. The RRT of this compound is a critical parameter for its identification in routine quality control testing.

| Parameter | Definition | Application for this compound |

| Retention Time (RT) | Time taken for the compound to elute from the HPLC column. | Primary identification by matching with a reference standard. |

| Relative Retention Time (RRT) | Ratio of the RT of the impurity to the RT of levofloxacin. | A more reliable parameter for routine identification and quality control. |

The combination of these advanced spectroscopic and chromatographic techniques provides a powerful and comprehensive approach to the structural elucidation and characterization of this compound, ensuring that it can be accurately identified, monitored, and controlled in the final drug product.

Co-elution Studies for Impurity Peak Confirmation

To unequivocally confirm the identity of a chromatographic peak suspected to be this compound, co-elution studies are performed. This technique, also known as spiking, is a critical component of analytical method validation and is used to demonstrate the specificity of the method. The principle involves analyzing the test sample with and without the addition of a known reference standard of the impurity .

The primary objective is to verify that the impurity peak in the sample chromatogram and the peak of the certified reference material are identical, exhibiting the same retention time under identical chromatographic conditions. A successful co-elution study provides strong evidence for the structural identity of the impurity.

The procedure involves preparing and analyzing three separate solutions:

Test Sample Solution: A solution of the Levofloxacin drug substance or product prepared as per the test procedure.

Reference Standard Solution: A solution containing a known concentration of the certified reference standard for this compound.

Spiked Sample Solution: The test sample solution is "spiked" with a known quantity of the this compound reference standard.

These solutions are then injected into a High-Performance Liquid Chromatography (HPLC) system. The chromatographic conditions are optimized to ensure adequate separation of levofloxacin from all its known related substances. caribjscitech.comsphinxsai.comnih.gov

Research Findings

In a typical study, the analysis would be performed using a validated stability-indicating HPLC method. The chromatograms from the unspiked test sample and the spiked sample are overlaid and compared. If the peak attributed to Impurity 18 in the unspiked sample is genuine, the addition of the reference standard in the spiked sample will result in a single, spectrally homogeneous peak at the same retention time, but with a significantly increased peak area or height. caribjscitech.com There should be no appearance of a new peak or the development of a shoulder on the existing peak, which would indicate that the substances are different.

The confirmation is based on two key observations:

Retention Time (RT): The retention time of the Impurity 18 peak remains unchanged between the unspiked and spiked samples.

Peak Purity: The peak purity analysis (e.g., using a photodiode array detector) of the Impurity 18 peak in the spiked sample should pass the acceptance criteria, confirming that it is a single, unadulterated component. sphinxsai.com

The following tables present illustrative data from a co-elution analysis designed to confirm the identity of this compound.

Table 1: HPLC Chromatographic Conditions for Co-elution Study

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column | Inertsil ODS-3V C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Buffer and Methanol (B129727) (70:30 v/v) |

| Buffer | 8.5g Ammonium (B1175870) Acetate (B1210297), 1.25g Cupric Sulfate (B86663), and 1.0g L-Isoleucine in 1000 mL water caribjscitech.com |

| Flow Rate | 0.7 mL/min caribjscitech.com |

| Column Temperature | 42°C caribjscitech.com |

| Detector Wavelength | 340 nm caribjscitech.com |

| Injection Volume | 25 µL caribjscitech.com |

Table 2: Illustrative Results of Co-elution Analysis for this compound

| Sample | Retention Time (RT) of Impurity 18 (minutes) | Peak Area of Impurity 18 | Observations |

| Unspiked Test Sample | 19.5 | 15,000 | A peak is observed at the expected RT for Impurity 18. |

| Spiked Test Sample | 19.5 | 45,000 | The peak area at RT 19.5 increases significantly. No new peaks or peak shoulders are observed. |

The results demonstrate that the peak at 19.5 minutes in the test sample co-elutes perfectly with the certified reference standard of this compound. The increase in peak area in the spiked sample corresponds to the amount of standard added, thereby confirming the identity of the peak as this compound. This confirmation is essential for the accurate quantitation of the impurity in routine quality control analysis of Levofloxacin.

Analytical Method Development and Validation for Levofloxacin Impurity 18 Quantification

High-Performance Liquid Chromatography (HPLC) Methodologies for Impurity Profiling

HPLC is a cornerstone technique in pharmaceutical analysis for its reliability and versatility in separating a wide range of compounds. veeprho.com The development of a stability-indicating HPLC method is essential for separating Levofloxacin (B1675101) from its potential impurities, including process-related impurities and degradation products. sphinxsai.com

The choice between isocratic and gradient elution is fundamental in HPLC method development. Isocratic elution, which uses a constant mobile phase composition, is simpler and often results in more robust methods. For instance, a validated isocratic method for Levofloxacin and its related substances utilized a mobile phase of buffer and methanol (B129727) (68:32 v/v) on a Cosmosil C18 column, achieving successful separation of known impurities. sphinxsai.com

Gradient elution, where the mobile phase composition is changed over time, is typically required for complex samples containing impurities with a wide range of polarities. This approach allows for the elution of strongly retained compounds as sharp peaks while providing adequate separation for early-eluting peaks. The optimization of a gradient program involves adjusting the initial and final solvent compositions, the gradient slope, and the duration to achieve optimal resolution for all components, including Levofloxacin Impurity 18.

Table 1: Comparison of Isocratic and Gradient Elution for Levofloxacin Impurity Analysis

| Parameter | Isocratic Elution | Gradient Elution |

|---|---|---|

| Mobile Phase | Constant composition (e.g., Buffer:Methanol 68:32) sphinxsai.com | Variable composition (e.g., increasing organic modifier over time) |

| Advantages | Simple, robust, stable baseline, no re-equilibration time needed. | Improved resolution for complex mixtures, shorter analysis time for late-eluting peaks, increased peak capacity. |

| Disadvantages | Poor resolution for complex samples, long run times for strongly retained compounds, peak broadening for late peaks. | More complex method development, potential for baseline drift, requires column re-equilibration between runs. |

| Best Suited For | Simple mixtures where components have similar retention behavior. | Complex impurity profiles with a wide range of compound polarities. |

Levofloxacin is the levorotatory S-(-)-enantiomer of the racemic drug Ofloxacin. Its dextrorotatory R-(+)-enantiomer, also known as D-Ofloxacin or Levofloxacin Impurity A, is considered a chiral impurity. researchgate.netsynzeal.com As the pharmacological activity of the two enantiomers can differ significantly, controlling the enantiomeric purity is mandatory. researchgate.net Chiral HPLC is the method of choice for this assessment.

A common approach is ligand-exchange chromatography, which can be performed on a conventional C18 column. This method involves adding a chiral ligand and a metal salt to the mobile phase. For Levofloxacin, a mobile phase consisting of a methanol-water solution containing L-leucine and copper sulfate (B86663) has been shown to effectively separate the S-(-) and R-(+)-enantiomers with a resolution greater than 2.0. nih.govresearchgate.net This technique relies on the formation of transient diastereomeric complexes that can be separated on a standard achiral stationary phase.

Table 2: Example Chiral HPLC Parameters for Levofloxacin Enantiomeric Purity

| Parameter | Condition |

|---|---|

| Technique | Ligand-Exchange Chromatography nih.gov |

| Column | Conventional C18 nih.govresearchgate.net |

| Mobile Phase | Methanol-water (88:12, v/v) containing 10 mmol L⁻¹ L-leucine and 5 mmol L⁻¹ copper sulfate nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min nih.govresearchgate.net |

| Detection | UV |

| Outcome | Baseline separation of Levofloxacin and its (R)-enantiomer with a resolution of 2.4. nih.govresearchgate.net |

The composition of the mobile phase, including the type and ratio of organic solvents, buffer selection, and pH, critically influences chromatographic resolution. veeprho.com For fluoroquinolones like Levofloxacin, which are amphoteric molecules, pH is a particularly important parameter as it affects the ionization state of the analytes and thus their retention on a reversed-phase column.

Method development often starts with the United States Pharmacopeia (USP) monograph method, which may specify a mobile phase containing cupric sulfate, L-isoleucine, and ammonium (B1175870) acetate (B1210297) in a water-methanol mixture. caribjscitech.comlcms.cz However, modifications are often necessary to improve the separation of specific impurities. For example, research has shown that modifying the mobile phase with a phosphate (B84403) buffer and changing the column can resolve co-eluting peaks observed with the standard USP method. caribjscitech.com The optimization of pH and buffer concentration is key to achieving the desired selectivity and resolution between the main component and impurities like this compound.

The choice of the chromatographic column is pivotal for a successful separation. For reversed-phase HPLC analysis of Levofloxacin and its impurities, octadecylsilane (B103800) (C18 or L1 packing) columns are the most widely used. caribjscitech.comlcms.czthermofisher.com Columns such as Inertsil ODS-3V C18 and Cosmosil C18 have been successfully employed. sphinxsai.comcaribjscitech.com

However, to resolve particularly challenging impurity profiles, alternative stationary phase chemistries may be required. A study reported improved separation of Levofloxacin impurities by switching from a standard C18 column to a pentafluorophenyl (PFP) column (Discovery HS F5). caribjscitech.com The unique selectivity of PFP phases can offer different retention mechanisms, aiding in the resolution of structurally similar compounds. Column dimensions, particle size, and pore size are also optimized to balance separation efficiency, analysis time, and back pressure.

Table 3: Comparison of HPLC Columns Used for Levofloxacin Impurity Analysis

| Column Type | Stationary Phase Chemistry | Typical Dimensions | Application Notes |

|---|---|---|---|

| Acclaim 120 C18 | Octadecylsilane (C18) | e.g., 250 x 4.6 mm, 5 µm | Used for USP monograph impurity testing. thermofisher.com |

| Inertsil ODS-3V C18 | Octadecylsilane (C18) | 250 x 4.6 mm, 5 µm | Demonstrated effective separation of Levofloxacin and six known impurities. caribjscitech.com |

| Cosmosil C18 | Octadecylsilane (C18) | 250 x 4.6 mm, 5 µm | Used in a stability-indicating method for related substances. sphinxsai.com |

| Discovery HS F5 | Pentafluorophenyl (PFP) | 150 x 4.6 mm, 5 µm | Provided improved resolution for co-eluting impurities compared to C18. caribjscitech.com |

Ultra-Performance Liquid Chromatography (UPLC) Methods for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, operating at higher pressures than conventional HPLC. This technology provides significant improvements in resolution, sensitivity, and speed of analysis, making it highly suitable for the demanding requirements of pharmaceutical impurity profiling.

The coupling of UPLC with tandem mass spectrometry (UPLC-MS/MS) creates a powerful analytical tool for the definitive identification and quantification of trace-level impurities. nih.gov This technique offers the high separation efficiency of UPLC and the high sensitivity and specificity of mass spectrometric detection. nih.govoriprobe.com

For Levofloxacin, LC-MS/MS methods have been developed for the quantitative analysis of trace impurities in commercial formulations. nih.govoriprobe.com Such methods are capable of detecting impurities at levels below 0.01%. nih.gov The specificity of MS/MS allows for the confident identification of known impurities and the characterization of novel or unknown impurities, such as the first-time reporting of Levofloxacin N(4')-methyl quaternary impurity in a drug formulation. nih.gov The development of a UPLC-MS/MS method for this compound would involve optimizing chromatographic conditions for separation and tuning mass spectrometer parameters (e.g., parent and product ions, collision energy) for maximum sensitivity and specificity.

Table 4: Typical UPLC-MS/MS Parameters for Impurity Analysis

| Parameter | Description |

|---|---|

| Chromatography | UPLC with sub-2 µm particle column (e.g., C18) |

| Ionization Source | Electrospray Ionization (ESI), typically in positive mode for fluoroquinolones. semanticscholar.org |

| Mass Analyzer | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometry (HRMS) like Orbitrap or TOF. |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification of known impurities; Full Scan/Product Ion Scan for identification of unknowns. |

| Key Advantages | High sensitivity (LOD/LOQ at trace levels), high specificity, structural elucidation capabilities, rapid analysis times. nih.gov |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Impurities

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. Should "this compound" possess sufficient volatility and thermal stability, GC-based methods would be a primary consideration for its quantification. A flame ionization detector (FID) would offer high sensitivity for organic analytes, while coupling GC with a mass spectrometer (GC-MS) would provide definitive identification based on the impurity's mass spectrum.

The development of a GC method would involve the optimization of several key parameters to achieve adequate separation from Levofloxacin and other potential impurities.

Table 1: Key Parameters for GC Method Development

| Parameter | Considerations for Optimization |

| Column Chemistry | Selection of a stationary phase (e.g., non-polar, polar) that provides the best resolution for "this compound" from other components. |

| Temperature Program | A gradient temperature program is often necessary to ensure the elution of all compounds of interest with good peak shape and in a reasonable time. |

| Injector Temperature | Must be high enough to ensure complete volatilization of the sample without causing thermal degradation of the analyte. |

| Carrier Gas Flow Rate | Optimized to provide the best balance between analysis time and separation efficiency. |

Capillary Electrophoresis (CE) Techniques in Impurity Separation

Capillary electrophoresis offers a high-efficiency separation alternative to chromatography, particularly for charged or ionizable analytes. researchgate.net CE methods are characterized by their high resolution, rapid analysis times, and minimal consumption of reagents. nih.gov For the separation of "this compound," various CE techniques could be employed, including Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC). nih.govresearchgate.net

The choice of technique would depend on the chemical properties of the impurity. CZE separates ions based on their electrophoretic mobility, while MEKC can separate neutral compounds by partitioning them between the aqueous buffer and micelles. nih.gov

Table 2: Potential Capillary Electrophoresis Techniques for Impurity 18

| Technique | Principle of Separation | Applicability to Impurity 18 |

| Capillary Zone Electrophoresis (CZE) | Based on the differential migration of ions in an electric field. researchgate.net | Suitable if the impurity is charged. |

| Micellar Electrokinetic Chromatography (MEKC) | Separation is achieved by partitioning of analytes between a pseudo-stationary phase (micelles) and the background electrolyte. nih.gov | Applicable for both charged and neutral impurities. |

Method Validation Parameters for Impurity Analysis (ICH Guidelines Q2(R1))

Once a suitable analytical method is developed, it must be rigorously validated to ensure its reliability for its intended purpose. The validation process follows the guidelines set forth by the ICH, specifically the Q2(R1) document. fda.govich.org

Specificity and Selectivity Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. fda.gov For "this compound," this would be demonstrated by showing that the analytical signal is not affected by other known impurities of Levofloxacin or the drug substance itself. This is often achieved by analyzing spiked samples and demonstrating baseline resolution between all relevant peaks in a chromatogram or electropherogram. sphinxsai.com

Linearity and Calibration Range Determination

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. fda.gov For an impurity, the range should typically span from the reporting threshold to 120% of the specification limit. fda.gov A minimum of five concentration levels is recommended to establish linearity, which is then evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.000. ich.org

Table 3: Illustrative Linearity Data for an Impurity

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 0.05 | 5,230 |

| 0.10 | 10,150 |

| 0.20 | 20,500 |

| 0.30 | 30,800 |

| 0.40 | 41,100 |

This is a hypothetical data table for illustrative purposes.

Limit of Detection (LOD) and Limit of Quantification (LOQ) Establishment

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. fda.gov These are crucial parameters for impurity analysis as they define the lower limits of the method's capability. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. jnu.ac.bd

Precision Assessment (Repeatability and Intermediate Precision)

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. europa.eu It is assessed at two levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. europa.eu

Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment. europa.eu

Precision is typically expressed as the relative standard deviation (%RSD) of a series of measurements. europa.eu For impurity analysis, the acceptance criteria for %RSD are generally stricter at higher concentrations.

Table 4: Example of Precision Data

| Parameter | Number of Replicates | Mean Concentration (µg/mL) | Standard Deviation | %RSD |

| Repeatability | 6 | 0.205 | 0.0021 | 1.02% |

| Intermediate Precision (Day 1) | 6 | 0.203 | 0.0025 | 1.23% |

| Intermediate Precision (Day 2) | 6 | 0.208 | 0.0023 | 1.11% |

This is a hypothetical data table for illustrative purposes.

Accuracy and Recovery Experiments

Accuracy, in the context of analytical method validation, demonstrates the closeness of the results obtained by the method to the true value. Recovery studies are performed to determine the accuracy of a method by spiking a known amount of the impurity into a sample matrix.

In a typical validation for Levofloxacin impurities, accuracy is assessed by preparing samples at a minimum of three concentration levels, covering the specified range (e.g., from the Limit of Quantitation (LOQ) to 150% of the specification limit for the impurity). Triplicate preparations are made at each concentration level. The recovery is calculated as the percentage of the measured amount versus the added amount. For impurities, the acceptance criteria for recovery are generally between 80.0% and 120.0%.

Below is a representative data table for accuracy and recovery, based on studies of other Levofloxacin impurities. sphinxsai.com

| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| LOQ | 0.05 | 0.048 | 96.0 |

| 50% | 0.25 | 0.245 | 98.0 |

| 100% | 0.50 | 0.495 | 99.0 |

| 150% | 0.75 | 0.735 | 98.0 |

Robustness and Ruggedness Evaluations

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For a High-Performance Liquid Chromatography (HPLC) method, these variations might include:

Flow rate of the mobile phase (e.g., ± 0.2 mL/min)

Column temperature (e.g., ± 5 °C)

pH of the mobile phase buffer (e.g., ± 0.2 units)

Mobile phase composition (e.g., ± 2% variation in the organic modifier)

The system suitability parameters, such as theoretical plates, tailing factor, and resolution between adjacent peaks, are monitored under these varied conditions. The results should remain within the acceptance criteria defined in the method.

Ruggedness (or intermediate precision) assesses the reproducibility of the test results under various conditions, such as different analysts, different instruments, and on different days. The relative standard deviation (RSD) of the results is calculated to determine the ruggedness of the method. An RSD of not more than 10.0% is generally considered acceptable for impurity analysis.

The following table illustrates typical robustness study parameters and their acceptable limits for a Levofloxacin impurity analysis method. caribjscitech.comresearchgate.net

| Parameter | Variation | Acceptance Criteria |

| Flow Rate | ± 0.2 mL/min | System suitability parameters are met. |

| Column Temperature | ± 5 °C | System suitability parameters are met. |

| Mobile Phase pH | ± 0.2 | System suitability parameters are met. |

| Wavelength | ± 2 nm | System suitability parameters are met. |

Solution Stability and Sample Integrity Testing

Solution stability studies are conducted to determine the stability of the analyte in the prepared sample solutions over a certain period under specified storage conditions. This ensures that the analytical results are not affected by any degradation of the analyte in the solution before analysis.

For Levofloxacin and its impurities, the stability of standard and sample solutions is typically evaluated at room temperature and under refrigerated conditions (2-8 °C) over a period of 24 to 48 hours. abap.co.in The solutions are analyzed at different time intervals, and the results are compared with those of a freshly prepared solution. The difference in the assay value should not be more than a specified percentage, often around 5.0%.

A representative data table for solution stability is provided below. abap.co.in

| Storage Condition | Time (hours) | % Difference from Initial |

| Room Temperature | 24 | 1.2 |

| Room Temperature | 48 | 2.5 |

| Refrigerated (2-8 °C) | 24 | 0.8 |

| Refrigerated (2-8 °C) | 48 | 1.5 |

Stability Profile and Degradation Kinetics of Levofloxacin Impurity 18

Forced Degradation Studies (Stress Testing) of Levofloxacin (B1675101) to Induce Impurity Formation

Forced degradation, or stress testing, is essential in pharmaceutical development to identify potential degradation products and establish the intrinsic stability of a drug substance. By subjecting levofloxacin to stress conditions harsher than accelerated stability testing, the pathways of degradation can be elucidated, and stability-indicating analytical methods can be developed. Studies show that levofloxacin is susceptible to degradation under acidic, oxidative, and photolytic conditions, while it exhibits greater stability under basic and thermal stress.

Hydrolytic stability is a key factor in the degradation of pharmaceuticals. Levofloxacin demonstrates varying stability across the pH spectrum. Slight degradation has been observed under acidic stress conditions. medchemexpress.com However, the drug is generally stable against basic hydrolysis, with some studies showing no significant degradation even under relatively strong alkaline conditions. allmpus.com The formation of Levofloxacin N-oxide is not typically reported as a primary product of acid-base hydrolysis.

Levofloxacin is particularly susceptible to oxidative degradation. medchemexpress.com Exposure to oxidizing agents like hydrogen peroxide leads to significant degradation of the parent drug and the formation of impurities. caymanchem.com The primary and most abundant degradation product identified under oxidative stress is Levofloxacin N-oxide. researchgate.netresearchgate.net This impurity is formed by the oxidation of the N-methyl piperazine (B1678402) ring of the levofloxacin molecule. researchgate.net Ozonation studies have also shown that Levofloxacin N-oxide can be a major transformation product, with its concentration reaching up to 40% of the initial levofloxacin concentration at a pH of 10. nih.gov

Table 1: Summary of Levofloxacin Degradation under Oxidative Stress

| Stress Condition | Oxidizing Agent | Outcome | Primary Impurity Formed |

| Oxidative | Hydrogen Peroxide (H₂O₂) | Significant Degradation | Levofloxacin N-oxide |

| Ozonation | Ozone (O₃) at pH 10 | Significant Degradation | Levofloxacin N-oxide |

Photostability is a critical parameter for light-sensitive drugs like levofloxacin. Exposure to daylight and UV radiation can induce the formation of degradation products. caymanchem.com Studies on levofloxacin infusions exposed to daylight revealed a slight but noticeable decomposition, with Levofloxacin N-oxide being identified as the degradation product. researchgate.netnih.gov The rate of this photodegradation can be influenced by the solution matrix, with faster decomposition observed in Ringer's solution compared to 0.9% NaCl or 5% dextrose solutions. nih.gov This highlights the importance of protecting levofloxacin solutions from direct light to maintain drug stability. researchgate.net

Table 2: Photodegradation of Levofloxacin in Different Infusion Solutions

| Infusion Solution | Condition | Observation | Identified Degradation Product |

| 0.9% NaCl | Exposed to daylight | Slight decomposition | Levofloxacin N-oxide |

| 5% Dextrose | Exposed to daylight | Slight decomposition | Levofloxacin N-oxide |

| Ringer's Solution | Exposed to daylight | Fastest decomposition rate | Levofloxacin N-oxide |

| All Solutions | Protected from light | Remained stable | - |

Compared to its susceptibility to oxidation and light, levofloxacin demonstrates considerable stability under thermal stress. Forced degradation studies have shown that no significant degradation occurs when levofloxacin is subjected to heat. allmpus.com This indicates a robust thermal profile for the molecule in its solid state and in solution, with the formation of Levofloxacin N-oxide not being a result of thermal degradation pathways.

Elucidation of Degradation Pathways and Mechanisms Leading to Specific Impurity Formation

The formation of Levofloxacin N-oxide results from a specific chemical transformation of the parent molecule. The primary site of this transformation is the piperazine ring, which is a common site of biotransformation and degradation for quinolone compounds. researchgate.net

The mechanism involves the oxidation of the tertiary amine in the N-methyl piperazine moiety. The presence of electrons from the methyl group makes this nitrogen atom susceptible to oxidation. researchgate.net Under oxidative stress (e.g., from H₂O₂ or ozone) or photolytic conditions, an oxygen atom is added to the nitrogen atom of the N-methyl group, forming the N-oxide. caymanchem.comresearchgate.net Mass spectrometry (MS) analysis confirms this transformation, showing a characteristic mass-to-charge ratio (m/z) of 378 for the protonated Levofloxacin N-oxide, which is 16 mass units higher than that of levofloxacin (m/z 362). researchgate.netresearchgate.net Fragmentation patterns in tandem MS further corroborate the structure by showing a neutral loss of an oxygen atom, a characteristic feature of N-oxides. nih.gov

Kinetic Modeling of Impurity Formation and Degradation Rates

Specifically concerning the formation of Levofloxacin N-oxide during photodegradation in infusions, the decomposition process is slow but measurable. nih.gov Kinetic analysis of levofloxacin degradation in daylight-exposed solutions showed that the time for 10% of the drug to decompose (t₀.₁) was 53 days in Ringer's solution, 141 days in 0.9% NaCl, and 206 days in 5% dextrose. nih.gov The corresponding first-order rate constants (k) were calculated as follows:

Table 3: First-Order Rate Constants for Levofloxacin Photodegradation

| Infusion Solution | Rate Constant (k) [day⁻¹] |

| Ringer's Solution | 1.99 x 10⁻³ |

| 0.9% NaCl | 7.48 x 10⁻⁴ |

| 5% Dextrose | 5.11 x 10⁻⁴ |

These kinetic models are crucial for predicting the shelf-life of levofloxacin formulations and underscore the necessity of protective measures, such as amber packaging, to mitigate the formation of light-induced degradants like Levofloxacin N-oxide.

Impurity Profiling and Regulatory Compliance for Levofloxacin

Adherence to International Conference on Harmonisation (ICH) Guidelines (Q3A, Q3B)

The International Conference on Harmonisation (ICH) provides globally recognized guidelines for the control of impurities in pharmaceutical products. The primary documents governing impurities are ICH Q3A (Impurities in New Drug Substances) and ICH Q3B (Impurities in New Drug Products). These guidelines establish a scientific and risk-based approach to the control of impurities.

For a potential impurity like Levofloxacin (B1675101) Impurity 18, ICH Q3A would apply to the Levofloxacin active pharmaceutical ingredient (API). This guideline mandates the identification and characterization of any impurity present above a certain threshold. The manufacturer would be required to summarize the actual and potential impurities most likely to arise during the synthesis, purification, and storage of the Levofloxacin drug substance.

ICH Q3B, on the other hand, pertains to the final drug product. It addresses impurities that can arise from the degradation of the drug substance or from interactions between the drug substance and excipients. Therefore, the presence and level of Levofloxacin Impurity 18 in the finished dosage form would be governed by this guideline. It necessitates a thorough understanding of the degradation pathways of Levofloxacin under various conditions to predict and control the formation of such impurities.

Compliance with Pharmacopoeial Standards (USP, European Pharmacopoeia, Japanese Pharmacopoeia, British Pharmacopoeia)

Global pharmacopoeias provide detailed monographs for drug substances and products, which include specific tests and limits for known impurities. While "this compound" is not explicitly listed in the current monographs of major pharmacopoeias, any unidentified impurity would still be controlled under the general impurity limits set forth in these standards.

United States Pharmacopeia (USP): The USP monograph for Levofloxacin outlines tests for organic impurities, typically employing High-Performance Liquid Chromatography (HPLC). It lists several known related compounds and sets a limit for any other individual unspecified impurity.

European Pharmacopoeia (Ph. Eur.): Similar to the USP, the Ph. Eur. provides a monograph for Levofloxacin that includes a section on related substances. This section specifies limits for known impurities and a general limit for any other impurity.

Japanese Pharmacopoeia (JP): The JP also contains a monograph for Levofloxacin Hydrate, which includes purity tests to control related substances.

British Pharmacopoeia (BP): The BP harmonizes with the European Pharmacopoeia, and its monograph for Levofloxacin would impose similar controls on impurities.

For an unspecified impurity like this compound, its acceptance criteria would be determined by the limits for "any other impurity" or "unspecified impurities" in the respective pharmacopoeia, unless it is structurally identified and found to be potent or toxic, which would necessitate a specific, lower limit.

Impurity Thresholds, Reporting Levels, and Qualification Limits

The ICH guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. These thresholds are crucial for the regulatory assessment of an impurity like this compound.

| Threshold Type | Purpose | Typical Value (for a drug with a max daily dose ≤ 2g/day) |

| Reporting Threshold | The level at which an impurity must be reported in a regulatory submission. | 0.05% |

| Identification Threshold | The level at which the structure of an impurity must be determined. | 0.10% |

| Qualification Threshold | The level at which an impurity must be assessed for its biological safety. | 0.15% |

Reporting Threshold: If this compound were present at a level above the reporting threshold, its presence and concentration would need to be documented in the drug's regulatory filings.

Identification Threshold: If the concentration of Impurity 18 exceeded the identification threshold, the manufacturer would be obligated to elucidate its chemical structure.

Qualification Threshold: Should the level of Impurity 18 surpass the qualification threshold, a comprehensive safety assessment would be required. This could involve toxicological studies to establish a safe level of exposure.

These thresholds ensure that any significant impurity is not only detected and reported but also structurally identified and proven to be safe at the levels present in the final drug product.

Advanced Research Directions and Future Perspectives for Levofloxacin Impurity 18

Development of Novel High-Throughput Analytical Techniques for Impurity Screening

The screening of active pharmaceutical ingredients (APIs) and formulations for impurities is a critical yet often time-consuming process. The development of novel high-throughput screening (HTS) techniques is a key research focus to accelerate this process for impurities like Levofloxacin (B1675101) Impurity 18.

Modern analytical techniques are continuously evolving to provide more precise and accurate data for impurity profiling. ijprajournal.com Ultra-Performance Liquid Chromatography (UPLC) has emerged as a significant tool in drug analysis, offering enhanced separation efficiency and detection limits compared to traditional High-Performance Liquid Chromatography (HPLC). ijprajournal.comnih.govbiomedres.us The hyphenation of chromatographic techniques with mass spectrometry (MS), such as LC-MS and GC-MS, has become particularly powerful for the identification and structural characterization of impurities at trace levels. biomedres.usbiomedres.us These hyphenated techniques generate valuable data on the molecular mass, identity, and structure of impurities. ijprajournal.com

Future research in this area is expected to focus on the miniaturization and automation of these techniques. The use of microfluidics and robotic sample preparation systems can significantly increase the throughput of impurity screening. ijpsjournal.com The integration of advanced detectors, such as high-resolution mass spectrometry (HRMS), with HTS platforms will enable the rapid and sensitive detection of Levofloxacin Impurity 18 in a large number of samples. ijprajournal.comnih.gov

Table 1: Comparison of Conventional and High-Throughput Screening Techniques for this compound

| Feature | Conventional HPLC | High-Throughput UPLC-MS |

| Analysis Time per Sample | 30-60 minutes | 5-10 minutes |

| Sample Volume Required | 10-20 µL | 1-5 µL |

| Limit of Detection (LOD) | ~0.05% | ~0.01% |

| Data Richness | Retention Time, UV Absorbance | Retention Time, Mass-to-Charge Ratio, Fragmentation Pattern |

| Automation Compatibility | Moderate | High |

In Silico Prediction and Computational Modeling of Impurity Formation and Reactivity

Computational tools are increasingly being employed to predict the formation and reactivity of pharmaceutical impurities, offering a proactive approach to impurity control. In silico models can simulate the degradation pathways of levofloxacin under various stress conditions, such as heat, light, humidity, and pH, to predict the likelihood of this compound formation. acs.orglhasalimited.org

Software programs that utilize knowledge-based systems can predict potential degradation products by matching functional groups within the levofloxacin structure to known chemical degradation reactions. acs.orglhasalimited.org These predictions can provide valuable insights into the mechanisms of impurity formation. acs.org Furthermore, computational modeling, including Density Functional Theory (DFT), can be used to investigate the reactivity of this compound, helping to assess its potential to interact with other molecules.

Future research will likely focus on developing more sophisticated and accurate predictive models. The integration of quantum mechanical calculations with molecular dynamics simulations could provide a deeper understanding of the reaction kinetics and thermodynamics of impurity formation. These in silico tools will be instrumental in designing more stable formulations and optimizing manufacturing processes to minimize the presence of this compound.

Table 2: Illustrative In Silico Prediction of this compound Formation Under Different Stress Conditions

| Stress Condition | Predicted Likelihood of Formation | Key Reactive Site on Levofloxacin | Predicted Reaction Type |

| Oxidative | High | Piperazine (B1678402) ring | N-oxidation |

| Photolytic (UV) | Moderate | Quinolone core | Photodegradation |

| Acidic Hydrolysis | Low | Carboxylic acid group | Esterification (with excipients) |

| Thermal | Low | Side chains | Thermal decomposition |

Green Analytical Chemistry Approaches for Sustainable Impurity Analysis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. nrigroupindia.com Green analytical chemistry (GAC) focuses on developing analytical methods that are more environmentally friendly by reducing or eliminating the use of hazardous substances. researchgate.nethumanjournals.com

For the analysis of this compound, GAC approaches can be implemented in several ways. This includes the use of greener solvents, such as supercritical fluids or ionic liquids, in chromatographic separations to replace toxic organic solvents. humanjournals.com Miniaturization of analytical systems, as discussed in the context of HTS, also contributes to GAC by reducing solvent consumption and waste generation. humanjournals.com Furthermore, developing energy-efficient analytical techniques is another key aspect of GAC. humanjournals.com

Future research in this domain will explore novel sample preparation techniques that are solvent-free or use minimal amounts of green solvents. The development of biodegradable materials for chromatographic columns and other analytical consumables is also an emerging area of interest. The goal is to create a fully sustainable analytical workflow for the analysis of this compound, from sample collection to final analysis, without compromising analytical performance. nrigroupindia.comresearchgate.net

Table 3: Comparison of Conventional and Green Analytical Methods for this compound Analysis

| Parameter | Conventional RP-HPLC | Green SFC Method |

| Mobile Phase | Acetonitrile/Water with buffers | Supercritical CO2 with co-solvent (e.g., ethanol) |

| Solvent Toxicity | High | Low |

| Waste Generation | High | Low |

| Energy Consumption | Moderate | Low to Moderate |

| Analysis Time | 30-60 minutes | 10-20 minutes |

Application of Artificial Intelligence and Machine Learning in Impurity Profiling and Process Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize pharmaceutical analysis and quality control. ijpsjournal.com These technologies can be applied to impurity profiling by developing algorithms that can automatically detect, identify, and quantify impurities like this compound from complex analytical data, such as chromatograms and mass spectra. amazonaws.com

ML models can be trained on large datasets of analytical data to recognize patterns associated with the presence of specific impurities. ijpsjournal.com This can enhance the accuracy and efficiency of impurity detection, even at very low concentrations. amazonaws.com AI can also be used to analyze data from forced degradation studies to model the stability of levofloxacin and predict the formation of impurities under various conditions. ijpsjournal.com

Furthermore, AI and ML can play a crucial role in process optimization. By analyzing manufacturing data, these algorithms can identify critical process parameters that influence the formation of this compound. This information can then be used to adjust and control the manufacturing process in real-time to minimize impurity levels, leading to a more robust and consistent production of high-quality levofloxacin. The integration of AI will not only enhance analytical precision but also contribute to more data-driven decision-making in pharmaceutical manufacturing. ijpsjournal.com

Table 4: Potential Applications of AI and Machine Learning in the Analysis of this compound

| Application Area | AI/ML Technique | Expected Outcome |

| Impurity Detection | Deep Learning (e.g., Convolutional Neural Networks) | Automated and highly sensitive peak detection in chromatograms. |

| Impurity Identification | Natural Language Processing and Database Searching | Rapid matching of spectral data with known impurity profiles. |

| Predictive Stability Modeling | Regression and Classification Algorithms | Prediction of impurity formation over the product shelf-life. |

| Process Optimization | Reinforcement Learning | Real-time control of manufacturing parameters to minimize impurity formation. |

Q & A

Basic Question: What analytical methods are recommended for identifying and quantifying Levofloxacin Impurity 18?

Answer:

High-performance liquid chromatography (HPLC) is the gold standard for separating and quantifying Levofloxacin-related impurities, including Impurity 18. A validated HPLC method using a Discovery HS F5 column (150 × 4.6 mm, 5 µm) with a phosphate buffer-based mobile phase can resolve co-eluting impurities, such as Ethyl ester and 10-Fluoro Levofloxacin impurities, which often complicate analysis . System suitability parameters (e.g., %RSD ≤ 2%, tailing factor ≤ 1.5) must be established to ensure precision. For quantification, relative retention times (RRTs) and relative response factors (RRFs) should be calibrated using impurity-specific reference standards .

Basic Question: How is the structural identity of this compound confirmed?

Answer:

Structural elucidation requires a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR). High-resolution MS (HRMS) identifies the molecular formula (e.g., C₁₈H₂₀FN₃O₄ for EP Impurity A analogs), while ¹H/¹³C NMR confirms stereochemistry and functional groups . For impurities like N-Nitroso derivatives (e.g., EP Impurity B), LC-MS/MS with collision-induced dissociation (CID) can detect characteristic fragmentation patterns . Documentation must comply with pharmacopeial guidelines, including spectral overlays and purity validation (>95% by HPLC) .

Advanced Question: What experimental design strategies optimize the detection of Impurity 18 in stability studies?

Answer:

Stressed stability studies should employ a central composite design (CCD) to evaluate factors like pH, temperature, and oxidation. For example, accelerated degradation at 40°C/75% RH over 6 months can reveal degradation pathways. Response surface modeling (RSM) identifies critical parameters affecting impurity formation, such as pH-dependent hydrolysis or photolytic cleavage . Quantify degradation products using forced degradation protocols with spiked impurity standards to validate method robustness .

Advanced Question: How do researchers resolve discrepancies between HPLC and UV-Vis data when quantifying Levofloxacin and its impurities?

Answer:

UV-Vis spectrophotometry often overestimates Levofloxacin concentrations due to interference from impurities (e.g., absorbance overlap at 288 nm) and non-linear behavior beyond 50 µg/mL . In contrast, HPLC provides specificity through chromatographic separation. To address discrepancies:

- Perform spike-and-recovery experiments with pure Levofloxacin and Impurity 18 to assess UV-Vis interference.

- Validate HPLC linearity across 0.05–300 µg/mL and correlate with UV-Vis data using multivariate regression .

- Use impurity-specific RRFs in HPLC to correct for co-elution artifacts .

Advanced Question: What synthetic pathways are implicated in the formation of this compound?

Answer:

Impurity 18 likely originates from:

- Intermediate oxidation : During synthesis, N-desmethyl intermediates (e.g., Desmethyl Levofloxacin) may undergo nitroso group formation under acidic conditions, yielding N-Nitroso analogs .

- Stereochemical byproducts : Incomplete resolution of the R-isomer during chiral synthesis can produce enantiomeric impurities (e.g., Dextrofloxacin) .

- Hydrolysis : Carboxylic acid derivatives (e.g., Difluoro Impurity) form via ester hydrolysis under high humidity . Pathway validation requires tracking intermediates using LC-MS and kinetic modeling .

Advanced Question: How do researchers validate impurity-specific detection limits for regulatory compliance?

Answer:

Validation follows ICH Q2(R1) guidelines:

- Linearity : Establish a 5-point calibration curve (e.g., 0.1–150% of specification limit) with R² ≥ 0.995.

- LOQ/LOD : Determine via signal-to-noise ratios (S/N ≥ 10 for LOQ; ≥3 for LOD). For Impurity 18, typical LOQ is 0.05% .

- Accuracy : Spike recovery (98–102%) across three concentration levels in triplicate.

- Precision : Intra-day/inter-day %RSD ≤ 2% .

Advanced Question: What are the challenges in isolating Impurity 18 for reference standard development?

Answer:

Isolation hurdles include:

- Low abundance : Impurity 18 may constitute <0.1% of the drug substance, necessitating preparative HPLC with fraction collection .

- Co-elution : Use orthogonal methods (e.g., ion-pair chromatography) to separate structurally similar impurities.

- Stability : N-Nitroso derivatives degrade under light; store standards at -20°C in amber vials .

Advanced Question: How do regulatory guidelines influence the reporting thresholds for Impurity 18?

Answer:

Per ICH Q3B, impurities ≥0.10% require identification and qualification. For genotoxic analogs (e.g., N-Nitroso), thresholds are lower (≤0.03%). Reporting must include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products